Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C11H9FO3S and a molecular weight of 240.25 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
- Ethyl 8-fluoro-4H- 1-benzopyrano[4,3-b]thiophene-2-carboxylate : This compound has a benzopyrano ring system and different chemical properties .
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: This compound has an amino group instead of a hydroxy group and exhibits different biological activities.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9FO3S |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
OACRGVNASUVSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)O |
Origin of Product |
United States |
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